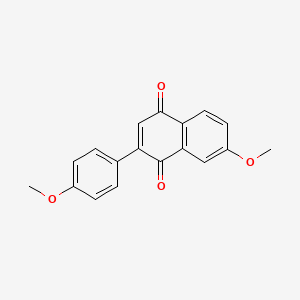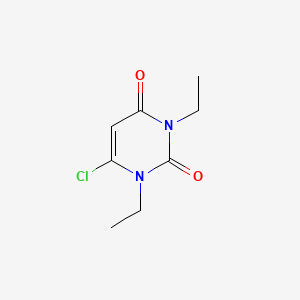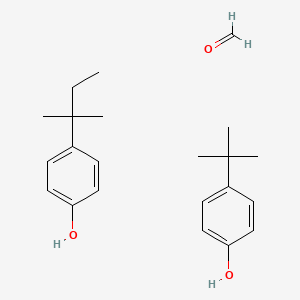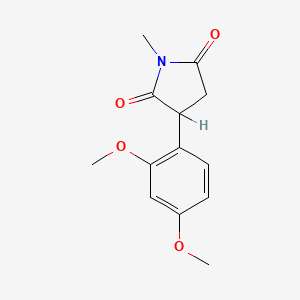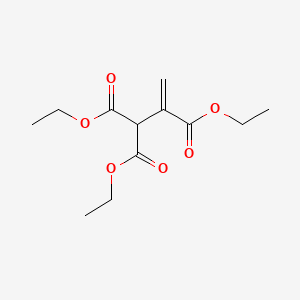
Triethyl prop-2-ene-1,1,2-tricarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethyl prop-2-ene-1,1,2-tricarboxylate is an organic compound with the molecular formula C12H18O6 It is a tricarboxylic acid ester, meaning it contains three carboxyl functional groups (-COOH) esterified with ethyl groups
準備方法
Synthetic Routes and Reaction Conditions
Triethyl prop-2-ene-1,1,2-tricarboxylate can be synthesized through the esterification of aconitic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating aconitic acid with ethanol and a small amount of sulfuric acid to facilitate the esterification process. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
Triethyl prop-2-ene-1,1,2-tricarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form aconitic acid and ethanol.
Reduction: The compound can be reduced to form this compound alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Aconitic acid and ethanol.
Reduction: this compound alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Triethyl prop-2-ene-1,1,2-tricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of triethyl prop-2-ene-1,1,2-tricarboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may act as an inhibitor of specific enzymes, such as aconitase, thereby interfering with metabolic pathways like the Krebs cycle. The ester groups can also undergo hydrolysis, releasing aconitic acid, which can further interact with cellular components.
類似化合物との比較
Similar Compounds
Triethyl citrate: Another tricarboxylic acid ester with similar ester groups but different structural arrangement.
Triethyl 1,1,2-ethanetricarboxylate: Similar ester groups but different carbon backbone.
Tributyl aconitate: Similar tricarboxylic acid ester but with butyl groups instead of ethyl groups.
Uniqueness
Triethyl prop-2-ene-1,1,2-tricarboxylate is unique due to its specific structural arrangement and the presence of three esterified carboxyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
特性
CAS番号 |
71195-11-4 |
|---|---|
分子式 |
C12H18O6 |
分子量 |
258.27 g/mol |
IUPAC名 |
triethyl prop-2-ene-1,1,2-tricarboxylate |
InChI |
InChI=1S/C12H18O6/c1-5-16-10(13)8(4)9(11(14)17-6-2)12(15)18-7-3/h9H,4-7H2,1-3H3 |
InChIキー |
WGPXDOVGQPJDBR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C(=C)C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


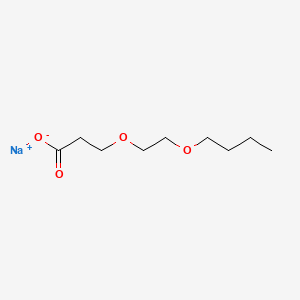

![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(4-ethoxyphenyl)ethan-1-one](/img/structure/B14470439.png)
![Benzamide, N,N'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)bis[imino(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)]]bis-](/img/structure/B14470447.png)
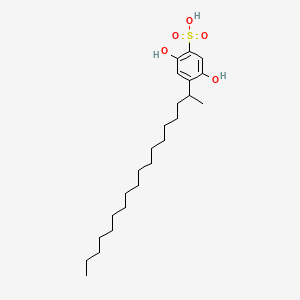

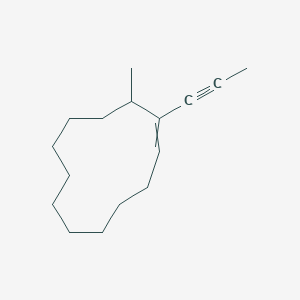
![2,2'-[Methylenebis(oxy)]bis(4-nitroaniline)](/img/structure/B14470476.png)
oxo-lambda~5~-phosphane](/img/structure/B14470487.png)
